molecular formula C14H19BrN2O2 B1372139 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine CAS No. 1210378-97-4

4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine

Cat. No.: B1372139
CAS No.: 1210378-97-4
M. Wt: 327.22 g/mol
InChI Key: SKYWTKZIVUVSRF-UHFFFAOYSA-N
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Description

4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine is an organic compound with the molecular formula C14H19BrN2O2. It is a derivative of indane, characterized by the presence of bromine, nitro, and amine functional groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Bromination: Introduction of the bromine atom into the indane ring.

    Nitration: Addition of the nitro group to the brominated intermediate.

    Amination: Introduction of the amine group to the nitro intermediate.

Each step requires specific reaction conditions, such as the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-ylamine: Lacks the nitro group, which affects its reactivity and applications.

    1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine:

Uniqueness

4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine is unique due to the combination of bromine, nitro, and amine functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research applications .

Properties

IUPAC Name

4-bromo-1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-7-11(16)10(15)8-9(12(7)17(18)19)14(4,5)6-13(8,2)3/h6,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWTKZIVUVSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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